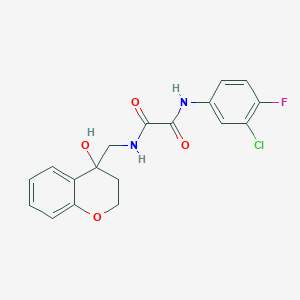
N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide, also known as CFC-1423, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biological activities and has been studied extensively for its mechanism of action and potential applications in various fields.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
The study by Harrison et al. (2001) introduces a neurokinin-1 (NK1) receptor antagonist with a high affinity, which is orally active and shows efficacy in preclinical tests relevant to clinical efficacy in emesis and depression. Although not the exact compound, this research highlights the potential therapeutic applications of receptor antagonists in neuroscience and pharmacology (Harrison et al., 2001).
Orexin-1 Receptor Mechanisms in Binge Eating
Piccoli et al. (2012) evaluated the effects of selective and dual orexin receptor (OX1R, OX2R) antagonists on binge eating (BE) in rats, suggesting the significant role of OX1R mechanisms in BE. This study exemplifies how receptor-targeted therapies can offer new avenues for treating eating disorders with a compulsive component, indicating a broader scope for research into receptor mechanisms (Piccoli et al., 2012).
Androgen Receptor Modulation
Wu et al. (2006) discussed the pharmacokinetics, metabolism, and therapeutic potential of S-1, a selective androgen receptor modulator (SARM), for androgen-dependent diseases. This study underscores the importance of understanding the pharmacological profiles of novel compounds for their application in treating diseases like benign hyperplasia (Wu et al., 2006).
Structural Analysis and Supramolecular Structure
Wang et al. (2016) provided detailed structural analysis of a N,N'-bis(substituted)oxamide compound, revealing its supramolecular structure through classical hydrogen bonding. Although the compound studied is different, the approach to understanding molecular and supramolecular structures could be applicable to the compound of interest, offering insights into its potential interactions and functionalities (Wang et al., 2016).
Fluorometric Analysis
Nakamura and Tamura (1979) discussed a method for the fluorometric determination of α-oxomethylene compounds, highlighting the potential for similar analytical techniques in the study of compounds with complex structures, including oxalamides (Nakamura & Tamura, 1979).
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4/c19-13-9-11(5-6-14(13)20)22-17(24)16(23)21-10-18(25)7-8-26-15-4-2-1-3-12(15)18/h1-6,9,25H,7-8,10H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVYJLRZGXVAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde](/img/structure/B2440265.png)

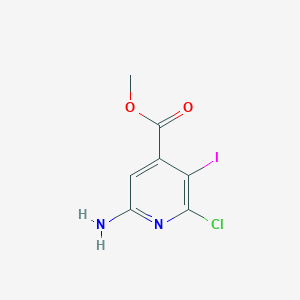
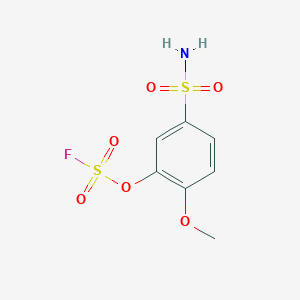
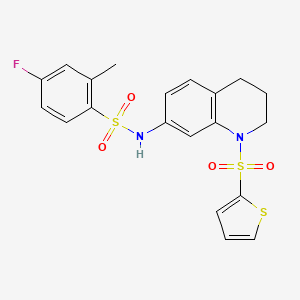
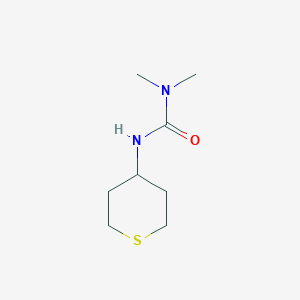
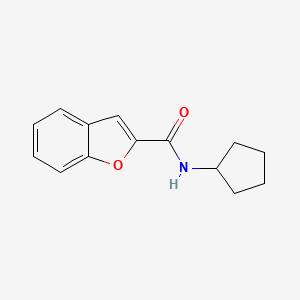
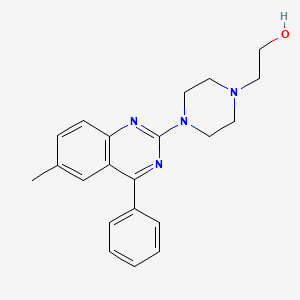
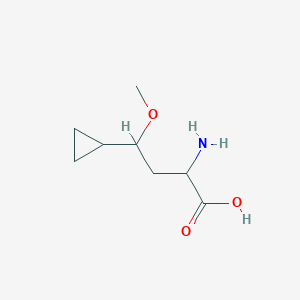
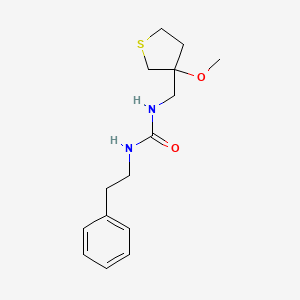
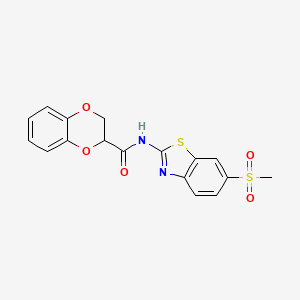
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2440281.png)
![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)
